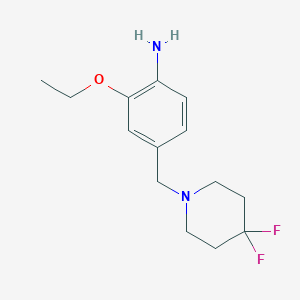
4-Benzyloxy-1-chloro-2-ethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyloxy-1-chloro-2-ethynylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a chlorine atom, and an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-1-chloro-2-ethynylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Ethynylation: The addition of an ethynyl group to the benzene ring.
These reactions often require specific catalysts and conditions to proceed efficiently. For example, the chlorination step may involve the use of chlorine gas or other chlorinating agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
化学反应分析
Types of Reactions
4-Benzyloxy-1-chloro-2-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form derivatives with different hydrogenation levels.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes .
科学研究应用
4-Benzyloxy-1-chloro-2-ethynylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Benzyloxy-1-chloro-2-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
4-Benzyloxy-1-chlorobenzene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
4-Benzyloxy-2-ethynylbenzene:
1-Chloro-2-ethynylbenzene: Lacks the benzyloxy group, which influences its chemical properties and reactivity.
Uniqueness
4-Benzyloxy-1-chloro-2-ethynylbenzene is unique due to the presence of all three substituents (benzyloxy, chlorine, and ethynyl) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .
属性
IUPAC Name |
1-chloro-2-ethynyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-2-13-10-14(8-9-15(13)16)17-11-12-6-4-3-5-7-12/h1,3-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOQLMMRIHGUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isobutyramide](/img/structure/B8126610.png)
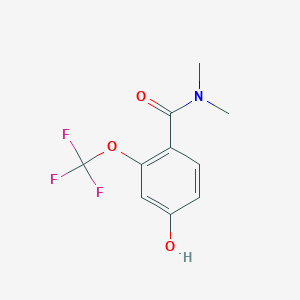
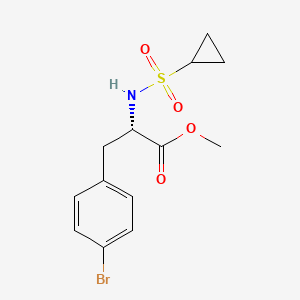
![2-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8126630.png)
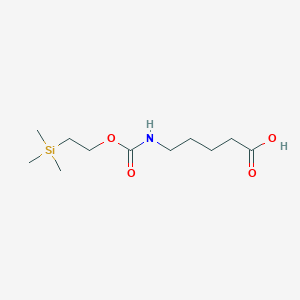
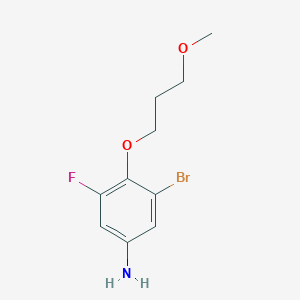
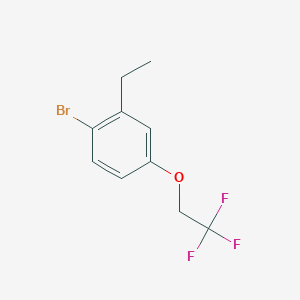
![[1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8126670.png)
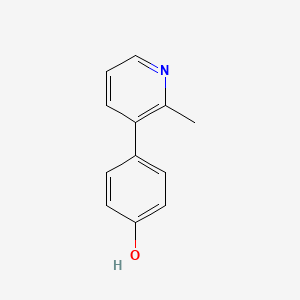
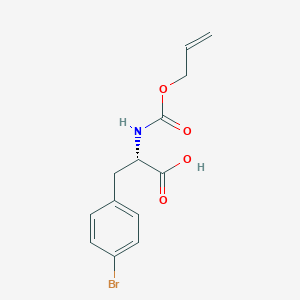
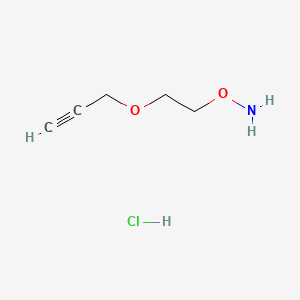
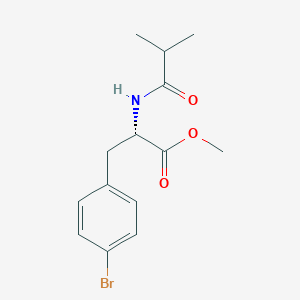
![[2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8126708.png)
